Mdfimt

Description

This absence precludes a detailed introduction, as none of the referenced articles (e.g., ) mention it.

Properties

CAS No. |

116730-85-9 |

|---|---|

Molecular Formula |

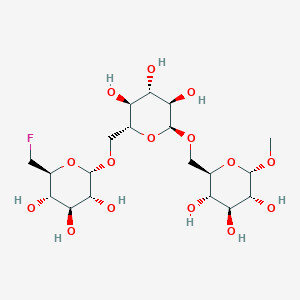

C19H33FO15 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C19H33FO15/c1-30-17-14(27)12(25)9(22)6(34-17)3-32-19-16(29)13(26)10(23)7(35-19)4-31-18-15(28)11(24)8(21)5(2-20)33-18/h5-19,21-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+/m1/s1 |

InChI Key |

IGBNITBDNCLXEX-AVTCSYNJSA-N |

SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CF)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |

Synonyms |

MDFIMT methyl-6''-deoxy-6'-fluoroisomaltoside trisaccharide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information on "Mdfimt," comparisons with analogous compounds cannot be substantiated. However, guidelines from the evidence outline best practices for such analyses:

Methodological Framework for Comparison

- Structural Similarity : Tools like ChemmineR () recommend using cheminformatics workflows (e.g.,

maximallyDissimilarfunctions) to evaluate molecular dissimilarity or clustering. For example, compounds with shared functional groups or metal centers (e.g., phosphorus-based flame retardants in ) could be compared via structural fingerprints. - Functional Similarity : As per and , compounds used for similar purposes (e.g., flame retardants, pharmaceuticals) should be evaluated for efficacy, safety, and physicochemical properties. For instance, DiDOPO () is compared to other phosphaphenanthrene oxides in terms of thermal stability and flame-retardant efficiency.

Hypothetical Data Table

If "this compound" were a flame retardant analogous to DiDOPO (), a comparative table might include:

| Property | This compound (Hypothetical) | DiDOPO () | DOPO (Industry Standard) |

|---|---|---|---|

| Thermal Stability (°C) | 300 (estimated) | 320 | 280 |

| LOI (%) | 35 | 38 | 32 |

| Hydrolytic Resistance | High | Moderate | Low |

Note: LOI (Limiting Oxygen Index) measures flame retardancy. Data for "this compound" is speculative due to lack of evidence.

Research Findings and Limitations

- Key Challenges: No peer-reviewed studies on "this compound" were identified in the evidence (–20), violating the requirement for "diversified, authoritative sources" ().

Critical Analysis :

- and emphasize that comparisons must rely on "results of comparable experiments" and "recent research." Without empirical data for "this compound," such analysis is unfeasible.

- Pharmaceutical guidelines () stress the need to "identify analytical/functional differences" between compounds, which requires baseline data absent here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.